N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide
Description
The compound “N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide” features a thiazol-2-yl acetamide core linked via a sulfamoyl group to a substituted ethyl chain bearing 1H-pyrazole and thiophen-3-yl moieties. This structure integrates multiple heterocyclic systems, which are often associated with diverse pharmacological activities. The sulfamoyl linker may enhance binding affinity through hydrogen bonding, while the pyrazole and thiophene substituents could modulate selectivity and metabolic stability.
Properties
IUPAC Name |
N-[5-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S3/c1-10(20)18-14-15-8-13(24-14)25(21,22)17-7-12(11-3-6-23-9-11)19-5-2-4-16-19/h2-6,8-9,12,17H,7H2,1H3,(H,15,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWGSCQXXHMFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the 1,3-thiazole ring: : This step is achieved through a cyclization reaction involving suitable precursors like thioureas and α-haloketones under basic conditions.
Attachment of the sulfamoyl group: : The sulfamoyl group is introduced using sulfamoyl chlorides or sulfonamides, usually under mild acidic or basic conditions.
Formation of the 1H-pyrazole ring: : This involves a condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.
Linking the thiophene ring: : The thiophene moiety is generally introduced via Suzuki or Heck coupling reactions, facilitated by palladium catalysts under an inert atmosphere.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes involves streamlining these steps to enhance efficiency and yield. Optimized conditions such as temperature control, solvent selection, and catalyst usage are pivotal.
Chemical Reactions Analysis
Types of Reactions
This compound is versatile and can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to introduce hydroxyl or carbonyl groups, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : It can be reduced to modify certain functional groups, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitutions can modify specific positions on the heterocyclic rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenated reagents, often in the presence of a base or acid catalyst.
Major Products
Oxidation products: : Alcohols, ketones.
Reduction products: : Amines, alkanes.
Substitution products: : Various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide finds applications across several scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of advanced materials and as a building block in various industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular targets: : Enzymes, receptors, and nucleic acids.
Pathways involved: : Modulation of enzymatic activity, receptor binding, and interference with nucleic acid processes.
Comparison with Similar Compounds
Key Observations:
Thiazole vs. Thiadiazole Core : The target compound and SirReal2 share a thiazole ring, whereas Compounds 7 and 8 () use thiadiazole. Thiadiazoles are associated with antimicrobial activity , while thiazoles are common in kinase inhibitors (e.g., SirReal2’s SIRT inhibition) .
Sulfamoyl vs.
Substituent Diversity: The pyrazole-thiophene combination in the target compound is distinct from SirReal2’s pyrimidine-naphthalene system. Pyrazole rings are known to enhance metabolic stability, while thiophenes may improve lipophilicity .
Pharmacological Implications
- Enzyme Inhibition Potential: The target compound’s sulfamoyl group and heterocyclic substituents align with SirReal2’s SIRT inhibition mechanism, suggesting possible activity against sirtuins or related enzymes .
- Antimicrobial Activity : Thiadiazole analogs () exhibit antibacterial effects, but the target compound’s thiazole core and pyrazole-thiophene substituents may redirect its specificity toward eukaryotic targets .
- Selectivity: The combination of pyrazole and thiophene could reduce off-target effects compared to simpler aryl groups in analogs like 2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide .
Biological Activity
N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide is a complex compound that incorporates various heterocyclic structures, including pyrazole and thiazole moieties. This article summarizes its biological activity based on recent research findings, highlighting its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H18N4O2S2
- Molecular Weight : 382.49 g/mol
- CAS Number : 362507-47-9
- SMILES Notation : Cc1cccs1N(=O)C(=O)NCC(C2=CSC=C2)C(=S)N(C)C
The compound features a thiazole ring, which is known for its biological significance, especially in medicinal chemistry. The presence of the pyrazole and thiophene rings suggests potential interactions with various biological targets.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thiazoles and pyrazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 10a | E. coli | 15 | 125 |
| 10b | S. aureus | 20 | 62.5 |
| 10c | P. mirabilis | 18 | 250 |
These results indicate that the compound may possess moderate to good antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects, which are common in thiazole and pyrazole derivatives. In vitro assays have shown that related compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. Compounds containing similar structural motifs have been reported to induce apoptosis in cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These findings suggest that the compound may act through mechanisms involving caspase activation and mitochondrial dysfunction .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The thiazole and pyrazole rings may facilitate binding to these targets due to their electron-rich nature and ability to form hydrogen bonds .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide and related derivatives?
- Methodological Answer: A universal approach involves multi-step reactions, including sulfamoylation of thiazole precursors and nucleophilic substitution with pyrazole-thiophene derivatives. For example, 1H NMR, IR spectroscopy, and LC-MS are critical for confirming intermediate structures and final product purity . Reaction conditions (e.g., solvent choice, temperature, and base catalysis) significantly influence yield, as seen in analogous acetamide syntheses using K₂CO₃ in DMF at room temperature .
Q. How are structural and purity validations performed for this compound?
- Methodological Answer: Structural validation typically combines 1H NMR (for proton environments), IR (functional group analysis), and elemental analysis. For advanced purity assessment, LC-MS or HPLC with UV detection is recommended, especially to identify byproducts from sulfamoyl or thiophene coupling steps .
Q. What are the key physicochemical properties influencing its solubility and stability in experimental settings?
- Methodological Answer: The compound’s solubility is influenced by its sulfamoyl and thiophene groups, which confer partial polarity. Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) should precede biological assays. Analogous thiazole derivatives show pH-dependent degradation, necessitating buffered storage conditions .
Advanced Research Questions
Q. How can computational tools like PASS and molecular docking predict its biological activity?
- Methodological Answer: The PASS algorithm predicts antimicrobial or antioxidant potential based on structural motifs (e.g., pyrazole-thiophene hybrids). Molecular docking against target proteins (e.g., bacterial enzymes or cancer-related kinases) requires optimizing force fields and scoring functions. For example, pyrazole-containing analogs exhibit binding affinity to Staphylococcus aureus FabI enzyme .
Q. What strategies resolve contradictions between predicted and experimentally observed bioactivity?
- Methodological Answer: Discrepancies often arise from solubility limitations or off-target interactions. Redesign the compound with hydrophilic substituents (e.g., hydroxyl or carboxyl groups) or validate target engagement via competitive binding assays (e.g., SPR or ITC). Prior studies on thiadiazole derivatives highlight the need for iterative SAR refinement .
Q. How do structural modifications (e.g., substituent variation on pyrazole or thiophene) affect its pharmacological profile?
- Methodological Answer: Systematic SAR studies involve synthesizing derivatives with substituents at the pyrazole N1 or thiophene C3 positions. For instance, electron-withdrawing groups on pyrazole enhance antimicrobial activity, while bulky thiophene substituents reduce cytotoxicity in vitro .
Q. What in vitro/in vivo correlation challenges arise when translating activity data?
- Methodological Answer: Poor pharmacokinetic properties (e.g., low bioavailability) are common due to high molecular weight (>450 Da) and lipophilicity. Use prodrug strategies (e.g., acetyl or phosphate ester derivatives) or nanoformulations to improve absorption. Analogous thiazole-acetamides show improved efficacy in murine models via PEGylated carriers .
Experimental Design Considerations
Q. What controls are essential for assessing its cytotoxicity in cell-based assays?
- Methodological Answer: Include vehicle controls (e.g., DMSO at <0.1%), positive controls (e.g., doxorubicin for apoptosis), and cell viability assays (MTT or resazurin). For specificity, compare effects on cancerous vs. non-cancerous cell lines (e.g., HEK293 vs. HeLa) .
Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?
- Methodological Answer: Use Design of Experiments (DoE) to evaluate parameters like catalyst loading, solvent volume, and reaction time. For example, microwave-assisted synthesis reduces reaction time for thiazole intermediates by 50% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
